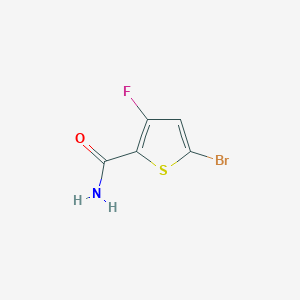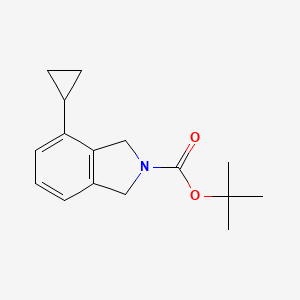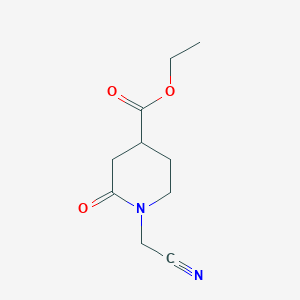
4,5-Difluoro-2-formylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Difluoro-2-formylbenzonitrile is an organic compound with the molecular formula C8H3F2NO It is a derivative of benzonitrile, where two fluorine atoms are substituted at the 4 and 5 positions, and a formyl group is attached at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-2-formylbenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Difluoro-2-formylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 4,5-Difluoro-2-carboxybenzonitrile.
Reduction: 4,5-Difluoro-2-formylbenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,5-Difluoro-2-formylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of fluorinated analogs of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4,5-Difluoro-2-formylbenzonitrile depends on its specific application. In general, the compound can interact with various molecular targets through its formyl and nitrile groups. These interactions can lead to the inhibition or activation of specific enzymes or receptors, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Difluoro-4-formylbenzonitrile: Similar structure but with different substitution pattern.
3,5-Difluoro-4-formylbenzonitrile: Another isomer with fluorine atoms at different positions.
4-Formylbenzonitrile: Lacks the fluorine atoms, leading to different chemical properties.
Uniqueness
4,5-Difluoro-2-formylbenzonitrile is unique due to the specific positioning of the fluorine atoms and the formyl group. This unique arrangement imparts distinct electronic and steric properties, making it valuable for specific applications in synthesis and research.
Eigenschaften
Molekularformel |
C8H3F2NO |
|---|---|
Molekulargewicht |
167.11 g/mol |
IUPAC-Name |
4,5-difluoro-2-formylbenzonitrile |
InChI |
InChI=1S/C8H3F2NO/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-2,4H |
InChI-Schlüssel |
FXBCAPHCPOOUMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1F)F)C#N)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11718188.png)







![8-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11718245.png)



![9-Bromo-5-methyl-2,3-dihydroimidazo[1,2-c]quinazoline](/img/structure/B11718263.png)
![Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate](/img/structure/B11718266.png)
